molecular formula C15H24ClN3O2 B4713359 N'-[(2-chloro-5-nitrophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

N'-[(2-chloro-5-nitrophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Cat. No.: B4713359
M. Wt: 313.82 g/mol
InChI Key: KRSFNUGHBZTYJF-UHFFFAOYSA-N
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Description

N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is a complex organic compound characterized by its unique chemical structure This compound features a chlorinated nitrophenyl group attached to a triethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzyl chloride with triethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
  • 2-chloro-5-nitrophenyl isocyanate

Uniqueness

N’-[(2-chloro-5-nitrophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N'-[(2-chloro-5-nitrophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O2/c1-4-17(5-2)9-10-18(6-3)12-13-11-14(19(20)21)7-8-15(13)16/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSFNUGHBZTYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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